molecular formula C17H18N4O B14220724 2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide CAS No. 830326-44-8

2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B14220724
CAS No.: 830326-44-8
M. Wt: 294.35 g/mol
InChI Key: UMGGPNCMTBAGJU-UHFFFAOYSA-N
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Description

2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C16H17N3O. It is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, along with benzyl and 2,6-dimethylphenyl substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of N-benzyl-N-(2,6-dimethylphenyl)acetamide with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF or acetonitrile.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide involves the reactivity of the azido group. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for selective labeling of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-N-(2,6-dimethylphenyl)acetamide
  • N-Benzyl-N-(2,6-dimethylphenyl)acetamide
  • 2,6-Dimethylacetanilide

Uniqueness

2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of both benzyl and 2,6-dimethylphenyl groups, which confer distinct steric and electronic properties. The azido group further enhances its reactivity, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

830326-44-8

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

2-azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C17H18N4O/c1-13-7-6-8-14(2)17(13)21(16(22)11-19-20-18)12-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3

InChI Key

UMGGPNCMTBAGJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2)C(=O)CN=[N+]=[N-]

Origin of Product

United States

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